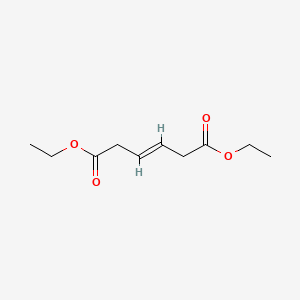

Diethyl trans-3-Hexenedioate

Description

Contextualization of Unsaturated Diesters in Modern Organic Synthesis and Polymer Chemistry

Unsaturated diesters are a class of organic molecules characterized by the presence of two ester functional groups and at least one carbon-carbon double bond. This combination of functionalities makes them highly valuable building blocks in modern organic synthesis and polymer chemistry. evitachem.comsapub.org The carbon-carbon double bond can participate in a wide array of chemical transformations, including hydrogenation, halogenation, epoxidation, and various cycloaddition reactions. Furthermore, the electron-withdrawing nature of the ester groups activates the double bond for nucleophilic addition reactions, such as the Michael addition. researchgate.net

In the realm of polymer chemistry, unsaturated diesters are crucial monomers for the production of unsaturated polyesters (UPEs) and other functional polymers. researchgate.netresearchgate.net These diesters, including maleates (cis-isomers) and fumarates (trans-isomers), are frequently used to create polymers with specific properties. researchgate.netsci-hub.se The presence of the double bond within the polymer backbone provides a site for post-polymerization modification, allowing for the tailoring of the material's final properties, such as cross-linking to form thermoset resins. researchgate.net The reactivity and structural characteristics of the unsaturated diester, such as the cis/trans configuration of the double bond, significantly influence the polymerization process and the properties of the resulting polymer. researchgate.netsci-hub.se Their utility extends to applications as plasticizers, lubricants, and intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. sapub.orgatamanchemicals.com

Significance of Bio-based Platforms and the Role of Hexenedioate Esters as Versatile Intermediates

The increasing demand for sustainable chemical production has propelled interest in bio-based platform molecules derived from renewable resources like biomass. researchgate.netindustryarc.com These molecules offer a more functional chemical starting point compared to their petrochemical counterparts. researchgate.net Dicarboxylic acids, such as muconic acid, succinic acid, and fumaric acid, are recognized as high-potential, value-added building blocks that can be produced through the fermentation of sugars. iastate.edu

Muconic acid, in particular, has garnered significant attention as a "bioprivileged" molecule. iastate.edu Through catalytic processes like hydrogenation, muconic acid can be converted to 3-hexenedioic acid. iastate.edu This unsaturated C6 dicarboxylic acid is a key intermediate. Esterification of 3-hexenedioic acid yields hexenedioate esters, such as Diethyl trans-3-Hexenedioate. These esters are versatile intermediates because the remaining double bond can be further functionalized, offering a route to advanced polymers and other valuable chemicals. iastate.eduacs.org For example, 3-hexenedioic acid has been explored as a replacement for adipic acid in the production of nylon-6,6, where the double bond in the polymer backbone allows for further modifications to the polymer's properties. iastate.edu The conversion of biomass-derived acids into their ester forms, like this compound, is a key strategy in creating a diverse range of bio-based chemicals and materials. industryarc.comrsc.orglubricantexpo.com

Scope and Academic Relevance of Research on this compound Derivatives

This compound and its derivatives are subjects of focused academic and industrial research due to their potential in creating novel materials with tailored properties. Research has demonstrated their utility as monomers in specialty polymers and as intermediates in targeted chemical synthesis. evitachem.com

One significant area of research involves the incorporation of 3-hexenedioate moieties into polyamides like nylon-6,6. Replacing some of the traditional adipic acid with 3-hexenedioic acid (derived from the ester) introduces unsaturation into the polymer chain. This unsaturation serves as a handle for further chemical modification. For instance, facile isomerization of the dimethyl ester of 3-hexenedioic acid to its 2-hexenedioic acid counterpart allows for Michael addition reactions. osti.gov This strategy has been used to tether flame-retardant molecules, such as DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide), directly onto the nylon backbone, enhancing the material's properties. osti.gov

The reactivity of the ester groups and the internal double bond is also a subject of study. For example, the ammonolysis of dimethyl 3-hexenedioate has been investigated to produce unsaturated amides, which are valuable chemical intermediates. acs.org Research comparing its reaction rate to other saturated and unsaturated diesters provides fundamental insights into how molecular structure affects reactivity. acs.org These studies highlight the academic interest in understanding the fundamental chemistry of these molecules to unlock their full potential in developing advanced, functional, and potentially bio-based materials. iastate.edu

Research Data on Hexenedioate Esters

The following tables present data from research studies on hexenedioate esters and related compounds, illustrating their reactivity and application in polymer science.

Table 1: Comparative Ammonolysis of Various Dimethyl Esters

This table compares the reaction rates of dimethyl 3-hexenedioate with other C4 and C6 diesters, showing the influence of the carbon-carbon double bond's position and saturation on the ammonolysis reaction.

| Compound | Initial Reaction Rate (M/h) | Relative Rate |

| Dimethyl Fumarate (B1241708) | 0.44 | 1.00 |

| Dimethyl Maleate (B1232345) | 0.08 | 0.18 |

| Dimethyl 3-Hexenedioate | 0.02 | 0.05 |

| Dimethyl Adipate (B1204190) | 0.01 | 0.02 |

| Data sourced from a study on the ammonolysis of bioderived esters. The reaction was conducted in a 7M NH3/methanol (B129727) solution at 70°C. The rates for Dimethyl 3-Hexenedioate and Dimethyl Adipate were noted to be significantly slower than for the C4 esters. acs.org |

Table 2: Charring Performance of Modified Nylon-6,6

This table shows the effect of incorporating monomers derived from 3-hexenedioic acid on the charring properties of nylon-6,6, a key indicator of flame retardancy.

| Nylon Composition | Char Yield (%) | Char Increase |

| Reference Nylon-6,6 | 4.1 | - |

| 25% CHDA-AB | 6.6 | +61% |

| Nylon with tethered DOPO** | >5.3 | >+30% |

| CHDA-AB is a monomer with a tethered aromatic moiety generated from Diels-Alder addition to muconic acid, a precursor to 3-hexenedioic acid. osti.gov | ||

| *DOPO moiety tethered via Michael addition/isomerization of 3-hexenedioic acid. osti.gov |

Structure

3D Structure

Properties

IUPAC Name |

diethyl (E)-hex-3-enedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c1-3-13-9(11)7-5-6-8-10(12)14-4-2/h5-6H,3-4,7-8H2,1-2H3/b6-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIDKJPKYCLMJQW-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC=CCC(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C/C=C/CC(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25432-03-5 | |

| Record name | NSC99233 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99233 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Chemical Reactivity and Transformation Pathways

Electrophilic and Nucleophilic Additions to the Alkene Moiety

The electron-deficient nature of the alkene bond in diethyl trans-3-hexenedioate, influenced by the flanking ester groups, makes it susceptible to attack by both electrophiles and nucleophiles.

While the double bond in this compound is not in conjugation with the carbonyl groups, its dimethyl ester counterpart, dimethyl trans-3-hexenedioate (DMHDA), can undergo isomerization to an α,β-unsaturated form, which is then reactive towards Michael additions. iastate.eduacs.org This reaction is a cornerstone for functionalizing this molecule.

Thiol-Michael additions are efficient reactions for forming carbon-sulfur bonds. srce.hr Previous work has shown that the functionalization of trans-3-hexenedioic acid (t3HDA) with dodecanethiol can be effectively catalyzed by AIBN to produce polymers with hydrophobic sulfide (B99878) functionalities. iastate.eduacs.org However, extending this to aromatic thiols like 2-mercaptopyridine (B119420) (MPD) under similar conditions resulted in negligible reactivity. iastate.eduacs.org To achieve observable yields with aromatic thiols, the less reactive trans-3-hexenedioic acid was replaced with its more soluble and reactive dimethyl ester, dimethyl trans-3-hexenedioate (DMHDA). iastate.eduacs.org Even so, the reaction with MPD required a high temperature (120 °C) and a change of radical initiator from AIBN to dicumyl peroxide (DCP). iastate.eduacs.org To facilitate the Michael addition with aromatic thiols, a base-catalyzed isomerization of t3HDA to the α,β-unsaturated trans-2-hexenedioic acid (t2HDA) is employed, which then readily undergoes Michael addition. iastate.eduacs.org

Table 1: Thiol-Michael Addition Reactivity

| Reactant | Nucleophile | Catalyst/Conditions | Outcome |

| trans-3-Hexenedioic acid (t3HDA) | Dodecanethiol | AIBN | Formation of polymers with hydrophobic sulfide functionality. iastate.eduacs.org |

| trans-3-Hexenedioic acid (t3HDA) | 2-Mercaptopyridine (MPD) | AIBN | Negligible reactivity. iastate.eduacs.org |

| Dimethyl trans-3-hexenedioate (DMHDA) | 2-Mercaptopyridine (MPD) | DCP, 120 °C | Moderate reactivity, observable yields achieved. iastate.eduacs.org |

| trans-2-Hexenedioic acid (t2HDA) (from t3HDA) | Aromatic Thiols | Base-catalyzed | Readily undergoes Michael addition. iastate.eduacs.org |

The incorporation of phosphorus-containing moieties can impart flame-retardant properties to polymers. mdpi.com A notable example is the phospha-Michael addition of 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) to dimethyl trans-3-hexenedioate (dmt3HD). mdpi.comchemrxiv.org This is achieved through a one-pot isomerization of dmt3HD to its α,β-unsaturated isomer, dimethyl trans-2-hexenedioate (dmt2HD), followed by the nucleophilic attack of DOPO. chemrxiv.org The resulting DOPO-grafted diacid (DOPO-HDA) can then be copolymerized to create intrinsically flame-retardant polyamides. mdpi.comchemrxiv.org This method demonstrates a significant improvement in flame-inhibition properties in the resulting polymers. chemrxiv.org

Table 2: Phospha-Michael Addition for Flame Retardancy

| Reactant | Nucleophile | Key Transformation | Application |

| Dimethyl trans-3-hexenedioate (dmt3HD) | 9,10-Dihydro-9-Oxa-10-Phosphaphenanthrene-10-Oxide (DOPO) | One-pot isomerization and phospha-Michael addition. mdpi.comchemrxiv.org | Synthesis of DOPO-grafted diacid (DOPO-HDA) for flame-retardant polyamides. mdpi.comchemrxiv.org |

The Michael addition chemistry of the isomerized α,β-unsaturated form of hexenedioic acid is not limited to thiols and phosphorus compounds. iastate.eduacs.org It can be extended to a variety of other nucleophiles, including those based on amine, oxygen, and carbon. iastate.eduacs.org For instance, the ammonolysis of dimethyl trans-3-hexenedioate has been studied, which can lead to the formation of amides. acs.orgnih.gov However, conjugate addition can occur in parallel, where the nucleophile attacks the C=C double bond. acs.orgnih.gov The reaction of dimethyl trans-3-hexenedioate is slower compared to conjugated esters like dimethyl fumarate (B1241708), highlighting the role of the conjugated system in activating the double bond for nucleophilic attack. acs.orgnih.gov

The carbon-carbon double bond in this compound can be converted into an epoxide ring. cdnsciencepub.com This transformation is a common strategy to activate the molecule for further reactions. iastate.eduacs.org The resulting epoxide, diethyl 3,4-epoxyhexanedioate, possesses a strained three-membered ring that is susceptible to ring-opening by various nucleophiles. iastate.eduacs.org For example, acid-catalyzed ring-opening proceeds via protonation of the epoxide oxygen, which facilitates nucleophilic attack at the most substituted carbon atom. iastate.eduacs.org Stereospecific epoxidation of a related triester has been achieved using vanadium acetoacetonate and t-butyl hydroperoxide, yielding predominantly the erythro diastereomer. journals.co.za Epoxidized derivatives of polyethylenically unsaturated polycarboxylic acids are also noted as a class of epoxy compounds. google.com

Michael Addition Reactions

Phospha-Michael Additions for Phosphorus Incorporation (e.g., DOPO Grafting)

Cycloaddition Chemistry

The alkene functionality of this compound and its derivatives can participate in cycloaddition reactions. For example, the [2+2] cycloaddition of allenes with electron-deficient alkenes like diethyl maleate (B1232345) and diethyl fumarate, which are structurally related to the activated form of this compound, can occur under thermal conditions to form cyclobutane (B1203170) derivatives. researchgate.net Furthermore, the phenylsulfonyl group can activate a double bond towards Michael addition with soft β-dicarbonyl anions, initiating a series of tandem Michael additions that can lead to the formation of bicyclic systems. orgsyn.org While direct examples involving this compound are not prevalent, the reactivity patterns of similar unsaturated esters suggest its potential as a substrate in various cycloaddition reactions.

Diels-Alder Reactions of Unsaturated Diesters as Dienophiles.mdpi.comyoutube.comnih.govlibretexts.org

The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the construction of six-membered rings through a [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.orgmasterorganicchemistry.com Unsaturated diesters, such as this compound, serve as effective dienophiles in these reactions. The presence of electron-withdrawing ester groups enhances the dienophile's reactivity towards electron-rich dienes. pressbooks.pub The reaction proceeds in a concerted fashion, meaning all bond-forming and bond-breaking events occur in a single step through a cyclic transition state. pressbooks.pubiitk.ac.in

The general applicability of the Diels-Alder reaction allows for the synthesis of a wide variety of cyclic compounds. For instance, the reaction of a conjugated diene with an alkene derivative, like this compound, leads to the formation of a substituted cyclohexene (B86901). wikipedia.org This reaction is highly valued for its ability to create multiple carbon-carbon bonds and stereocenters in a single, efficient step. iitk.ac.in

Table 1: Examples of Diels-Alder Reactions with Unsaturated Esters

| Diene | Dienophile | Product Type | Reference |

| 1,3-Butadiene | Diethyl Fumarate | Substituted Cyclohexene | tandfonline.com |

| Cyclopentadiene (B3395910) | Methyl Vinyl Ketone | Bicyclic Adduct | researchgate.net |

| (2E,4E)-2,4-hexadien-1-ol | Maleic Anhydride | Bicyclic Lactone | tandfonline.com |

| Isoprene | Methyl Acrylate | Substituted Cyclohexene | nih.gov |

Stereochemical Outcomes and Regioselectivity.mdpi.combeilstein-journals.org

The Diels-Alder reaction is renowned for its high degree of stereospecificity and regioselectivity. The stereochemistry of the reactants is directly translated into the product. wolfram.commasterorganicchemistry.com For a dienophile like this compound, the trans configuration of the substituents on the double bond is maintained in the resulting cyclohexene ring, leading to a product with a specific relative stereochemistry. libretexts.orgmasterorganicchemistry.com This is a consequence of the concerted, suprafacial nature of the cycloaddition, where both new sigma bonds are formed on the same face of the diene and dienophile. libretexts.orgwolfram.com

When cyclic dienes are used, two diastereomeric products, designated as endo and exo, can be formed. libretexts.org The endo product, where the substituents on the dienophile are oriented towards the diene-derived bridge, is often the major product due to favorable secondary orbital interactions in the transition state. wikipedia.org

Regioselectivity becomes a factor when both the diene and the dienophile are unsymmetrical. The orientation of the addition is governed by the electronic properties of the substituents. Generally, the most nucleophilic carbon of the diene bonds to the most electrophilic carbon of the dienophile. beilstein-journals.org For dienophiles like this compound, the electron-withdrawing ester groups dictate the regiochemical outcome of the reaction with unsymmetrical dienes.

Catalytic Approaches (e.g., Lewis Acid Catalysis).beilstein-journals.org

The rate and selectivity of Diels-Alder reactions can be significantly enhanced through catalysis. Lewis acids are particularly effective catalysts for reactions involving dienophiles with carbonyl groups, such as unsaturated esters. iitk.ac.inias.ac.in The Lewis acid coordinates to the carbonyl oxygen of the ester group, which increases the electron-withdrawing ability of the substituent and lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com This reduction in the HOMO-LUMO energy gap between the diene and dienophile accelerates the reaction. mdpi.com

Recent computational studies suggest that the catalytic effect of Lewis acids may also stem from a reduction in the Pauli repulsion between the electron clouds of the diene and dienophile, rather than solely from enhanced orbital interactions. nih.govru.nl Common Lewis acids employed in Diels-Alder reactions include aluminum chloride (AlCl₃), boron trifluoride (BF₃), and tin tetrachloride (SnCl₄). ias.ac.inmdpi.com The use of a catalyst can also improve the endo/exo selectivity and regioselectivity of the reaction. ias.ac.in

Table 2: Effect of Lewis Acid Catalysis on a Model Diels-Alder Reaction

| Catalyst | Relative Rate | Endo/Exo Selectivity | Reference |

| None | 1 | Moderate | ias.ac.in |

| AlCl₃ | Significantly Increased | High | ias.ac.in |

| BF₃ | Significantly Increased | High | ias.ac.inmdpi.com |

| Ca(OTf)₂ | Increased | Good | ias.ac.in |

Solvent Effects and "On Water" Conditions in Cycloadditions.youtube.com

The choice of solvent can have a profound impact on the rate and selectivity of Diels-Alder reactions. While often considered to be relatively insensitive to solvent polarity, significant rate accelerations have been observed in polar organic solvents and, most notably, in water. wikipedia.orgrug.nl For example, the reaction between cyclopentadiene and butenone is accelerated by a factor of 700 in water compared to a non-polar solvent like 2,2,4-trimethylpentane. wikipedia.org

This acceleration in aqueous media is attributed to a combination of factors, including the hydrophobic effect, which forces the non-polar reactants together, and hydrogen bonding between water and the transition state. rug.nlrushim.ru The enhanced endo selectivity often observed in water is also linked to these hydrophobic interactions. rushim.ru

The concept of "on water" reactions, where the reactants are suspended in a minimal amount of water, has also proven to be an effective and environmentally friendly approach for conducting Diels-Alder reactions, often leading to high yields and purities. tandfonline.com

Anionic Diels-Alder Mechanisms.nih.gov

In a variation of the traditional Diels-Alder reaction, an anionic diene can react with a neutral dienophile. This is known as an anionic Diels-Alder reaction. In this process, a highly electron-rich diene, often a dienolate, is generated in situ and reacts with an electron-deficient dienophile. nih.gov

For instance, cyclic sodium dienolates, formed from the deprotonation of α,β-unsaturated ketones, can serve as potent dienes in these cycloadditions. nih.gov These reactions can proceed with high stereoselectivity, often yielding a single diastereomeric product. nih.gov The increased electron density of the anionic diene leads to a smaller HOMO-LUMO gap with the dienophile, facilitating the reaction under milder conditions than might be required for the corresponding neutral reaction.

Dehydrogenative Cycloaddition Reactions.nih.gov

While not a direct transformation of this compound itself, the concept of dehydrogenation is relevant to the synthesis of the dienes and dienophiles used in cycloaddition reactions. Dehydrogenation reactions can be used to introduce unsaturation into cyclic or acyclic systems, thereby creating the conjugated systems necessary for Diels-Alder reactions. researchgate.net For example, the dehydrogenation of saturated esters or ketones can provide α,β-unsaturated carbonyl compounds, which are valuable dienophiles. researchgate.net This strategy allows for the synthesis of complex cyclic molecules from simpler, saturated precursors. researchgate.net

Cleavage and Coupling Reactions

This compound can undergo various cleavage and coupling reactions characteristic of esters and alkenes. The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding dicarboxylic acid, trans-3-hexenedioic acid. liverpool.ac.uk

The double bond in the backbone of the molecule is susceptible to a range of addition and cleavage reactions. For instance, epoxidation of the double bond using a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA) would yield diethyl trans-3,4-epoxyadipate. liverpool.ac.uk Oxidative cleavage of the double bond, for example through ozonolysis followed by a reductive or oxidative workup, would break the carbon-carbon double bond to form smaller carbonyl-containing fragments.

Coupling reactions involving the ester functionalities or the alkene are also conceivable. For example, the ester groups could potentially be involved in Claisen-type condensations under appropriate basic conditions. Furthermore, the alkene could participate in various transition-metal-catalyzed coupling reactions, although such reactivity for this specific substrate is not extensively documented in the provided search results. Reductive amination of related dicarboxylic acids can lead to the formation of azacycles. mdpi.com

Ammonolysis of Diesters

The ammonolysis of esters is a fundamental reaction for the synthesis of amides. In the context of C6 esters, which are significant monomers in the polymer industry, the reactivity of this compound and its saturated counterpart, diethyl adipate (B1204190), has been investigated. acs.orgnih.gov

Research comparing the ammonolysis of various C4 and C6 esters has shown that the presence and position of a carbon-carbon double bond significantly influence the reaction rate. acs.orgnih.gov While conjugated unsaturated esters like dimethyl fumarate and dimethyl maleate react much faster, the non-conjugated double bond in this compound still impacts its reactivity compared to diethyl adipate. acs.orgnih.gov Specifically, the apparent rate constant for the ammonolysis of dimethyl trans-3-hexenedioate was found to be higher than that of dimethyl adipate. acs.orgnih.gov This suggests that even a non-conjugated double bond can enhance the reactivity of the ester groups towards ammonolysis. acs.orgnih.gov

A key difference observed in the ammonolysis of C6 diesters compared to their C4 counterparts, such as dimethyl succinate (B1194679), is the absence of cyclic byproducts. acs.orgnih.gov The ammonolysis of dimethyl succinate can lead to the formation of succinimide, a cyclic product. However, with dimethyl adipate and by extension, this compound, no such cyclization occurs, which is attributed to the higher stability of the potential seven-membered ring compared to the five-membered ring of succinimide. acs.orgnih.gov

To avoid side reactions like conjugate addition, which can occur with conjugated unsaturated esters, using a starting material with a non-conjugated double bond like this compound is advantageous for achieving a higher selectivity towards the desired unsaturated amide. iastate.edu

Table 1: Comparative Ammonolysis Reactivity

| Ester | Relative Reactivity | Cyclic Product Formation | Reference |

| Dimethyl Fumarate | High | No | acs.orgnih.gov |

| Dimethyl Maleate | High | No | acs.orgnih.gov |

| Dimethyl Succinate | Low | Yes (Succinimide) | acs.orgnih.gov |

| Dimethyl trans-3-Hexenedioate | Moderate | No | acs.orgnih.gov |

| Dimethyl Adipate | Low | No | acs.orgnih.gov |

Hydrogenation in the Presence of Amines for N-Heterocycle Synthesis

The catalytic hydrogenation of diesters in the presence of amines presents a direct and atom-economical route to the synthesis of N-heterocycles, which are important structural motifs in pharmaceuticals and other fine chemicals. rsc.org This transformation typically involves the reduction of the ester groups to alcohols, followed by reductive amination and cyclization. rsc.org

Studies have demonstrated the successful synthesis of N-aromatic heterocycles through the hydrogenation of various dicarboxylic acid esters in the presence of anilines, utilizing ruthenium-based catalysts. rsc.orgrsc.org For instance, the hydrogenation of dimethyl 1,6-hexanedioate with aniline, catalyzed by [Ru(acac)3] and 1,1,1-tris(diphenylphosphinomethyl)ethane (B1585349) (triphos), yields the corresponding N-phenyl heterocyclic amine. rsc.org The proposed mechanism involves the initial hydrogenation of one ester group to an aldehyde, which then undergoes reductive amination with the aniline. Subsequent hydrogenation of the second ester group to an aldehyde and intramolecular cyclization leads to the final heterocyclic product. rsc.org

A significant challenge in these reactions, particularly when using methanol-derived diesters, is the potential for N-alkylation of the amine by the methanol (B129727) byproduct. rsc.org This side reaction can be suppressed by employing diesters derived from longer-chain or branched alcohols. rsc.org

While specific studies focusing exclusively on this compound in this context are not prevalent, the general principles apply. The presence of the double bond in this compound could potentially be retained or hydrogenated depending on the catalyst and reaction conditions employed. Catalytic systems known for selective ester hydrogenation in the presence of carbon-carbon double bonds, such as certain osmium and molybdenum complexes, could be relevant for achieving selective transformation. acs.orgacs.org

Table 2: Catalytic Systems for Hydrogenation of Esters and Related Reactions

| Catalyst System | Substrate Type | Product Type | Key Features | Reference |

| [Ru(acac)3] / triphos | Dicarboxylic acid esters / Amines | N-Heterocycles | High yields, potential for N-alkylation side reactions | rsc.orgrsc.org |

| Osmium dimer 45 | Unsaturated esters | Unsaturated alcohols | Retention of C=C double bond | acs.org |

| Bis(NHC) Molybdenum Complexes | Esters | Alcohols | Tolerates C=C double bonds and heteroaromatic substrates | acs.org |

| Iron-based pincer complexes | Esters | Alcohols | Active under base-free conditions | rsc.org |

Oxidative Transformations

Oxidative Dehydrogenation to Conjugated Hexadienedioate Esters (Muconates)

The oxidative dehydrogenation of this compound is a key transformation to produce diethyl trans,trans-muconate, a conjugated hexadienedioate ester. oup.com Muconic acid and its esters are valuable bio-based platform molecules that can be converted into various important chemicals, including adipic acid and terephthalic acid. rsc.orggoogle.comosti.gov

A notable method for this transformation involves the use of a palladium chloride (PdCl2) and copper(II) chloride (CuCl2) catalytic system in acetic acid. oup.com In this process, this compound is smoothly dehydrogenated to yield diethyl trans,trans-muconate. The reaction proceeds effectively in the presence of sodium acetate. oup.com The role of cupric chloride is to reoxidize the palladium metal formed during the reaction, allowing the use of a catalytic amount of palladium chloride. oup.com

The proposed mechanism involves the formation of a π-allylic complex from the β,γ-unsaturated ester with the divalent palladium, followed by the abstraction of hydrogen to form the α,β-unsaturated product. oup.com This process highlights the unique capability of divalent palladium to facilitate oxidative dehydrogenation. oup.com

Table 3: Oxidative Dehydrogenation of Diethyl 3-Hexenedioate

| Catalyst System | Substrate | Product | Solvent | Yield | Reference |

| PdCl2, CuCl2, NaOAc | Diethyl 3-hexenedioate | Diethyl trans,trans-muconate | Acetic Acid | 78% | oup.com |

The resulting diethyl muconate can then undergo further transformations. For example, it can be used in Diels-Alder reactions to create precursors for terephthalic acid. osti.gov The isomerization of muconates is also a significant area of research, with catalysts like atomically dispersed ruthenium on beta zeolite being developed to produce the desired trans,trans-isomer, which is particularly useful for polymerization and cycloaddition reactions. uantwerpen.bedicp.ac.cn

Polymer Science and Materials Research

Utilization as Monomers and Comonomers in Polycondensation

The versatility of diethyl trans-3-hexenedioate and its parent diacid, trans-3-hexenedioic acid (t3HDA), allows for their direct incorporation into polymer chains through polycondensation reactions, offering a pathway to novel materials.

Synthesis of Bio-based Polyamides (e.g., Nylon 6,6 Analogues)

This compound and its diacid form, t3HDA, are valuable comonomers for producing bio-based polyamides. iastate.eduacs.org They can be copolymerized with traditional monomers like hexamethylenediamine (B150038) and adipic acid to create analogues of petroleum-based polymers such as Nylon 6,6. chemrxiv.orgrsc.orgiastate.edu Research has demonstrated that replacing a portion of adipic acid with t3HDA in the polymerization process yields a modified polyamide. iastate.eduacs.org

A notable reaction that can occur during the polymerization of t3HDA is the hydration of the internal double bond, which results in a hydroxyl-functionalized polyamide backbone. acs.org This incorporation of hydroxyl groups directly influences the material's properties. For instance, an α-bishydroxylated unsaturated polyamide (HUPA), synthesized from 2,5-dihydroxy-3-hexenedioic acid and hexamethylenediamine, exhibits thermal stability comparable to conventional Nylon 6,6 but possesses different chemical characteristics due to the hydroxyl and alkene functionalities. acs.org

Strategic Incorporation into Polymer Backbones for Functionalization

The carbon-carbon double bond within the trans-3-hexenedioate structure serves as a crucial tethering point for introducing new chemical functionalities into the polymer backbone. chemrxiv.orgrsc.org A key strategy involves a base-catalyzed, one-pot isomerization of dimethyl-trans-3-hexenedioate (dmt3HD) into its conjugated isomer, dimethyl-trans-2-hexenedioate (dmt2HD). chemrxiv.orgrsc.org This shift in the double bond's position activates the molecule for subsequent phospha-Michael addition reactions. chemrxiv.orgrsc.orgiastate.edu

This method allows for the covalent attachment of various functional molecules. chemrxiv.org For example, this isomerization-addition strategy has been successfully used to graft nitrogen-based aromatic thiols and the flame retardant 9,10-Dihydro-9-Oxa-10-Phosphaphenanthrene-10-Oxide (DOPO) onto the monomer before polymerization. iastate.eduacs.orgchemrxiv.org This pre-functionalization of the monomer ensures that the desired functional groups are strategically and permanently integrated into the polymer chain. researchgate.net

Tuning Polymer Properties through Monomer Derivatization (e.g., water uptake, char formation)

Derivatizing the this compound monomer before polymerization is an effective method for fine-tuning the properties of the resulting polymer. The introduction of specific functional groups can significantly alter the material's physical and chemical behavior.

As mentioned, the in-situ hydration of the double bond in t3HDA during polymerization leads to a hydroxylated Nylon 6,6. acs.org This modification has been found to increase the polymer's water uptake, a property that can be desirable for applications requiring enhanced toughness and elongation at break. iastate.edu

Furthermore, functionalizing the monomer with flame-retardant molecules like DOPO directly impacts the polymer's thermal decomposition and char formation characteristics. chemrxiv.org Thermogravimetric analysis (TGA) of Nylon 6,6 copolymers containing DOPO-functionalized units reveals a two-stage decomposition process, unlike the single decomposition peak seen in standard Nylon 6,6. chemrxiv.orgrsc.org This altered thermal behavior, characterized by the formation of a stable char layer at high temperatures, is central to the polymer's flame-retardant mechanism. mdpi.com

Development of Performance-Advantaged Polymers (e.g., Flame Retardancy)

A significant application of this compound is in the creation of performance-advantaged polymers, particularly those with intrinsic flame retardancy. chemrxiv.orgrsc.orgiastate.edu By covalently bonding a flame-retardant molecule such as DOPO to the monomer, the flame-retardant properties become an integral part of the polymer backbone. chemrxiv.orgmdpi.com This approach of creating an "intrinsic" flame-retardant polymer is often superior to the common industrial practice of blending additives with the polymer. chemrxiv.orgiastate.edu

The resulting DOPO-grafted polyamide copolymers exhibit enhanced flame retardancy while preserving the essential mechanical and thermal properties of Nylon 6,6. rsc.orgmdpi.com When the DOPO-functionalized monomer is incorporated into the Nylon 6,6 backbone, the resulting copolymer shows improved crystallinity compared to systems where DOPO is simply blended in. chemrxiv.orgrsc.org This method avoids the plasticizing effect that blended flame retardants can have, which often diminishes the mechanical strength of the final product. chemrxiv.org

Table 1: Comparison of Thermal Properties for Standard and DOPO-Functionalized Nylon 6,6

| Polymer Sample | Initial Decomposition Event | Second Decomposition Event | Char Yield Improvement |

| Standard Nylon 6,6 (PA66) | Single decomposition peak | N/A | Baseline |

| PA66 with DOPO-functionalized comonomer | Present | Present | ~8% improvement vs. blend |

This table presents generalized findings from thermogravimetric analysis (TGA) as described in the sources. chemrxiv.orgrsc.org

Applications in Polyester (B1180765) Synthesis

Beyond polyamides, this compound and its analogues are also substrates for creating novel polyesters, particularly through green chemistry routes involving enzymatic catalysis.

Enzyme-Catalyzed Polytransesterification with Diols

Enzymatic polymerization offers a mild and highly selective alternative to traditional chemical polycondensation. researchgate.net Research has shown that esters of unsaturated dicarboxylic acids can undergo polytransesterification with various diols, catalyzed by enzymes like lipase (B570770) B from Candida antarctica (CALB). researchgate.net

Specifically, a close analogue, bis(2,2,2-trichloroethyl) trans-3-hexenedioate, has been successfully polymerized with 1,4-butanediol (B3395766) using an enzyme catalyst. researchgate.net A key advantage of using enzymatic methods for these unsaturated monomers is the preservation of the double bond's configuration. researchgate.net Unlike high-temperature chemical polycondensation, which can cause extensive isomerization of the double bond, the mild conditions of enzymatic catalysis ensure that the trans geometry is maintained in the final polyester chain. researchgate.net This control over the polymer's microstructure is crucial for achieving predictable material properties.

Functionalization of Polyester Architectures

The incorporation of unsaturation into polyester backbones is a key strategy for creating functional materials. This compound, and its corresponding diacid, trans-3-hexenedioic acid, are particularly useful for this purpose. The double bond in the polymer chain acts as a handle for post-polymerization modifications.

One approach involves the direct polycondensation of trans-3-hexenedioic acid or its esters with diols. For instance, the polyesterification of bis(2,2,2-trichloroethyl) trans-3-hexenedioate with 1,4-butanediol, often catalyzed by enzymes like lipase, yields unsaturated polyesters. acs.orgresearchgate.net The double bonds in the resulting polymer can then be epoxidized to introduce reactive oxirane rings, creating cross-linkable materials. acs.orgresearchgate.net This two-step process, involving initial polymerization followed by functionalization of the unsaturated backbone, allows for the synthesis of polyesters with pendant functional groups. acs.org

Research has also explored the use of dimethyl trans-3-hexenedioate (DMHDA), a closely related analog, in the synthesis of functional polyamides. rsc.orgosti.gov A notable strategy involves a one-pot isomerization and functionalization process. The trans-3-double bond is isomerized to a trans-2-double bond, creating dimethyl-trans-2-hexenedioate, which is more susceptible to Michael addition. rsc.orgosti.gov This allows for the attachment of functional moieties, such as the flame retardant 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO), to the polymer backbone. rsc.orgosti.gov This method demonstrates how the inherent reactivity of the hexenedioate structure can be leveraged to build performance-advantaged polymers. rsc.org

The following table summarizes the functionalization of polymers derived from trans-3-hexenedioate and its analogs.

| Monomer/Precursor | Co-monomer/Reagent | Catalyst/Method | Resulting Polymer/Functionality | Reference(s) |

| Bis(2,2,2-trichloroethyl) trans-3-hexenedioate | 1,4-Butanediol | Porcine Pancreatic Lipase | Unsaturated Polyester | researchgate.net |

| Dimethyl trans-3-hexenedioate (DMHDA) | Hexamethylene diamine, Adipic acid, DOPO | Base-catalyzed Michael Addition | Flame-Retardant Polyamide (Nylon) | rsc.orgosti.gov |

| Unsaturated Polyester | m-Chloroperoxybenzoic acid | Epoxidation | Epoxide-Functionalized Polyester | acs.org |

| trans-3-Hexenedioic acid (t3HDA) | Dodecanethiol | AIBN (Radical Initiator) | Polymer with hydrophobic sulfide (B99878) functionality | iastate.edu |

Olefin Metathesis in Polymer Building Block Synthesis

Olefin metathesis is a powerful synthetic tool in polymer chemistry, enabling the formation of new carbon-carbon double bonds. libretexts.org Acyclic Diene Metathesis (ADMET) polymerization is a specific type of olefin metathesis that uses diene monomers to form linear polymers with the elimination of a small volatile olefin, typically ethylene. This step-growth polymerization technique is known for its tolerance to a wide variety of functional groups. mdpi.com

While direct ADMET polymerization of this compound is not prominently documented, the principles of olefin metathesis are applied to synthesize structurally related and highly functional polymer building blocks. For example, the self-metathesis of methyl vinyl glycolate, a renewable C4-ester, using a second-generation Hoveyda-Grubbs catalyst, yields dimethyl-2,5-dihydroxy-3-hexenedioate (DMDHHD) in near-quantitative yields. acs.orgsels-group.eu This C6-dicarboxylic acid ester, featuring both a central double bond and hydroxyl functionalities, is a valuable precursor for novel polyesters and polyamides. acs.orgsels-group.eu

The subsequent hydrolysis and hydrogenation of DMDHHD can produce 2,5-dihydroxy-3-hexenedioic acid (DHHDA) and 2,5-dihydroxyadipic acid (DHAA). acs.orgsels-group.eu These bio-based monomers can be copolymerized with compounds like L-lactic acid to create cross-linked polyesters or with diamines such as hexamethylenediamine to produce renewable polyamide analogs. acs.orgsels-group.eu

The table below outlines the synthesis of polymer building blocks using olefin metathesis.

| Starting Material | Catalyst | Product | Application | Reference(s) |

| Methyl Vinyl Glycolate (MVG) | Hoveyda-Grubbs (2nd Gen) | Dimethyl-2,5-dihydroxy-3-hexenedioate (DMDHHD) | Precursor for functional diacids | acs.orgsels-group.eu |

| DMDHHD | Hydrolysis | 2,5-dihydroxy-3-hexenedioic acid (DHHDA) | Co-monomer for cross-linked polyesters and polyamides | acs.orgsels-group.eu |

Advanced Analytical and Characterization Methodologies

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are essential for the separation of Diethyl trans-3-Hexenedioate from reaction mixtures and for the analysis of the molecular weight distribution of polymers derived from it.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the premier technique for determining the molecular weight distribution of polymers. When this compound is used as a monomer in polymerization reactions, GPC is employed to characterize the resulting polyesters. acs.orgresearchgate.net The technique separates polymer chains based on their hydrodynamic volume in solution. Larger molecules elute first, followed by smaller molecules.

The GPC system is calibrated with polymer standards of known molecular weight to generate a calibration curve, which is then used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn) of the polymer sample. The choice of solvent and column is critical for achieving good separation. guidechem.com For polyesters, solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are commonly used. guidechem.comacs.org Studies on polyesters derived from related unsaturated dicarboxylic acids have demonstrated the utility of GPC in correlating the polymer's molecular weight with its physical and thermal properties. researchgate.net

Table 2: Typical GPC Parameters for Polyester (B1180765) Analysis

| Parameter | Description |

| Columns | Typically a set of columns with a range of pore sizes to separate a broad distribution of molecular weights. |

| Eluent | Tetrahydrofuran (THF), Chloroform, or Dimethylformamide (DMF), often with additives to prevent aggregation. |

| Flow Rate | Usually around 1.0 mL/min. |

| Detector | Refractive Index (RI) detector is common; Light Scattering and Viscometry detectors provide absolute molecular weights. |

| Calibration | Polystyrene or polymethyl methacrylate (B99206) (PMMA) standards are frequently used. |

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of individual components in a mixture. In the context of this compound, HPLC can be used to monitor the progress of its synthesis, assess its purity, and separate it from isomers, such as the cis-isomer. iastate.eduvwr.com

The separation in HPLC is based on the differential partitioning of the analytes between a stationary phase (the column) and a mobile phase (the eluent). By selecting the appropriate stationary phase (e.g., reversed-phase C18) and optimizing the mobile phase composition, a high degree of separation can be achieved. For instance, HPLC has been effectively used to separate cis-trans isomers of other organic molecules, a task that would be relevant for ensuring the isomeric purity of this compound. researchgate.net The use of a UV detector is suitable for this compound due to the presence of the carbon-carbon double bond and carbonyl groups.

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution

Thermal Analysis in Polymer Research

Thermal analysis techniques are crucial for characterizing the thermal properties of polymers synthesized from this compound. These properties are critical for determining the processing conditions and end-use applications of the polymeric materials. iranchembook.irresearchgate.net

Key thermal analysis techniques include Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For polymers, TGA provides information on thermal stability and decomposition profiles. The onset of decomposition and the temperature of maximum decomposition rate are important parameters obtained from a TGA curve. Studies on various poly(alkylene succinate)s, which are structurally related to polyesters from this compound, show high thermal stability with decomposition temperatures often exceeding 400°C. mdpi.comresearchgate.net

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC is used to determine key thermal transitions in polymers, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). These transitions are fundamental to understanding the polymer's morphology and mechanical properties. For example, in copolyesters, the incorporation of different monomers can systematically alter these thermal transitions. chemicalbook.com The variation of peak temperature with heating rate in DTA, a related technique, can provide kinetic information about thermal events. nist.gov

Table 3: Information Obtained from Thermal Analysis of Polymers

| Technique | Parameter Measured | Information Gained |

| TGA | Mass change vs. Temperature | Thermal stability, decomposition temperature, char yield. |

| DSC | Heat flow vs. Temperature | Glass transition temperature (Tg), melting temperature (Tm), crystallization temperature (Tc), heat of fusion. |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermo-analytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. tno.nl DSC analysis can identify and quantify thermal transitions such as melting, crystallization, and glass transitions. torontech.com

For a compound like this compound, a DSC thermogram would reveal its melting point (T_m), the temperature at which it transitions from a solid to a liquid state, observed as an endothermic peak. The enthalpy of fusion (ΔH_m), calculated from the area of the melting peak, indicates the energy required for this phase change. Additionally, if the compound exhibits a glass transition (T_g), it would appear as a step-like change in the baseline of the DSC curve, signifying the transition from a rigid, glassy state to a more rubbery state.

While specific DSC data for this compound is not available, studies on polyesters and polyamides derived from similar hexenedioic acid monomers provide insight into the type of information that can be obtained. For instance, the DSC analysis of polyesters reveals their melting temperatures and the effect of thermal history on their crystalline structure. tainstruments.comijarse.com In polyamides synthesized using derivatives of trans-3-hexenedioic acid, DSC has been used to determine the melting temperature and the degree of crystallinity, which are critical properties for their application. chemrxiv.orgiastate.edu

Illustrative DSC Data for a Polyamide Derived from a Hexenedioic Acid Derivative

| Thermal Property | Value | Unit |

| Melting Temperature (T_m) | ~255 | °C |

| Glass Transition Temperature (T_g) | ~60 | °C |

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. wikipedia.orgphotometrics.net This technique is essential for determining the thermal stability and decomposition profile of a material. vikramuniv.ac.in A TGA curve plots the mass of the sample against temperature, showing at which temperatures the material degrades.

For this compound, a TGA analysis would indicate the temperature at which it begins to decompose and the temperature ranges of its major degradation steps. The resulting thermogram would provide information on its volatility and thermal stability. In an inert atmosphere, the analysis reveals the pyrolysis behavior, while in an oxidizing atmosphere (like air), it shows the oxidative degradation.

Although direct TGA data for this compound could not be located, research on polymers synthesized from its derivatives highlights the utility of this technique. For example, TGA has been used to assess the thermal stability of polyesters and to identify the temperature at which significant weight loss occurs due to decomposition. mdpi.com In studies of flame-retardant polyamides incorporating derivatives of trans-3-hexenedioic acid, TGA is employed to evaluate the effectiveness of the flame retardant by measuring the char yield at high temperatures. chemrxiv.org

Illustrative TGA Data for a Polyamide Derived from a Hexenedioic Acid Derivative

| Thermal Property | Value | Unit |

| Onset Decomposition Temperature (T_onset) | ~413 | °C |

| Temperature at Maximum Decomposition Rate (T_max) | ~445 | °C |

| Char Residue at 600 °C | ~5 | % |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Computations of Molecular Structures and Spectroscopic Properties

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for predicting the molecular structure and spectroscopic characteristics of organic compounds like Diethyl trans-3-Hexenedioate. While specific computational studies exclusively detailing the properties of the diethyl ester are not extensively published, the methodologies are well-established from research on analogous molecules.

Detailed research findings from computational studies on similar organic molecules involve the use of methods like the M06-2X functional with a def2-TZVP basis set. osti.gov These calculations are employed to determine optimized 3D geometries, thermodynamic properties such as enthalpy and Gibbs free energy, and spectroscopic data. osti.gov For radical species, which can be intermediates in certain reactions, calculations may involve breaking orbital symmetry and testing the stability of the DFT "wavefunction" to ensure accurate electronic structures are found. osti.gov

Such computational analyses yield precise data on the molecule's geometric parameters. These theoretical calculations can be correlated with experimental spectroscopic data from techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm the molecular structure and bonding arrangements. iastate.edu

Table 1: Representative Data from Quantum Chemical Computations This table illustrates the type of data typically obtained from DFT calculations for an organic ester like this compound. The values are hypothetical and for illustrative purposes only.

| Parameter | Description | Example Value |

| Geometric Parameters | ||

| C=C Bond Length | The length of the central carbon-carbon double bond. | ~ 1.34 Å |

| C-C Bond Length | The length of the single bonds adjacent to the double bond. | ~ 1.50 Å |

| C=O Bond Length | The length of the carbonyl double bonds in the ester groups. | ~ 1.21 Å |

| C-O Bond Length | The length of the single bonds in the ester functional groups. | ~ 1.35 Å |

| C=C-C Bond Angle | The angle formed by the double bond and adjacent single bond. | ~ 125° |

| Spectroscopic Properties | ||

| C=C Stretch Freq. | The calculated vibrational frequency for the C=C bond stretching. | ~ 1650 cm⁻¹ |

| C=O Stretch Freq. | The calculated vibrational frequency for the C=O bond stretching. | ~ 1735 cm⁻¹ |

| Thermodynamic Data | ||

| Enthalpy of Formation | The standard enthalpy change for the molecule's formation. | Varies |

| Gibbs Free Energy | A measure of the molecule's thermodynamic potential. | Varies |

Note: Data are representative and not from a specific published study on this compound.

Mechanistic Studies of Organic Reactions

Theoretical investigations are critical for elucidating the reaction mechanisms involving this compound, providing a rationale for observed product distributions and reaction efficiencies.

Michael Addition

The Michael addition, or conjugate addition, involves the attack of a nucleophile on the β-carbon of an α,β-unsaturated carbonyl compound. acs.orgenergy.gov However, for this compound (and its dimethyl analog), the double bond is at the C3 position, not in conjugation with the C1 and C6 carbonyl groups. Computational and experimental studies show that a direct Michael addition is therefore not feasible. Instead, a crucial preliminary step is required: the isomerization of the double bond from the C3 to the C2 position.

This base-catalyzed isomerization converts the non-conjugated trans-3-hexenedioate into its α,β-unsaturated isomer, trans-2-hexenedioate. Once this conjugated system is formed, it readily undergoes Michael addition with various nucleophiles, such as thiols. This mechanistic understanding is vital for using 3-hexenedioate derivatives to create functionalized polymers.

Diels-Alder Reaction

The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. In this context, this compound would typically act as the dienophile, reacting with a suitable diene. Mechanistic studies highlight that these reactions are often thermally allowed and proceed in a single, concerted step, which dictates the stereochemistry of the product. While a viable synthetic strategy, using 3-hexenedioic acid derivatives in Diels-Alder reactions to create functionalized diacids for polymerization has been found to introduce a high degree of rigidity into the resulting polymer backbone due to the cyclic structures formed. In some cases, particularly with electron-rich dienophiles, the reaction may proceed through a stepwise radical cation mechanism, especially under electrochemical conditions, although this is less typical for standard Diels-Alder reactions.

Ammonolysis

Ammonolysis is the reaction of an ester with ammonia (B1221849) to form an amide. For unsaturated esters like this compound, this reaction competes with the conjugate addition of ammonia to the double bond. Mechanistic studies, particularly on the dimethyl ester analog, have revealed a significant difference in reactivity based on the geometry of the double bond.

The trans configuration of the double bond in Dimethyl trans-3-Hexenedioate creates steric hindrance that diminishes the likelihood of a nucleophilic attack by ammonia on the C=C double bond. Consequently, the reaction favors the desired ammonolysis at the ester groups, leading to a higher yield of the unsaturated diamide. In contrast, the cis-isomer (Dimethyl maleate) is much more susceptible to the conjugate addition side reaction. This insight demonstrates that the trans geometry is critical for the selective synthesis of the unsaturated amide.

Table 2: Comparative Yields in the Ammonolysis of C6-Diester Isomers

| Compound | Reaction Type | Unsaturated Diamide Yield | Conjugate Adduct Yield |

| Dimethyl trans-3-Hexenedioate | Ammonolysis | Higher | Lower |

| Dimethyl maleate (B1232345) (cis-isomer) | Ammonolysis & Conjugate Addition | 14.3% | 66.1% |

| Dimethyl succinate (B1194679) (saturated) | Ammonolysis | N/A (forms succinamide) | N/A |

Source: Data adapted from studies on dimethyl ester analogs.

Development of Computational Frameworks for Molecular Discovery and Design

This compound and its parent acid, 3-hexenedioic acid (3HDA), are key platform molecules in the development of computational frameworks for molecular discovery, particularly in the field of bio-based chemicals. 3HDA is considered a "bioprivileged molecule"—a biologically derived intermediate that can be efficiently converted into a wide array of valuable chemicals.

Computational tools and algorithms, such as reaction network generators, are used to systematically explore the chemical space accessible from a starting molecule like muconic acid, the precursor to 3HDA. These frameworks can predict feasible reaction pathways (e.g., hydrogenation, epoxidation, oxidation) and identify both known and novel potential products. This approach integrates data mining of literature and databases with automated network generation to link chemical structures with performance properties.

Future Research Directions and Emerging Paradigms

Innovation in Green and Sustainable Synthetic Routes

The transition from petrochemical-based manufacturing to more sustainable alternatives is a primary driver of research into diethyl trans-3-hexenedioate. rsc.org Future work will likely focus on refining and innovating green synthetic pathways to enhance efficiency, reduce environmental impact, and improve economic viability.

One promising area is the advancement of biocatalytic processes. mdpi.commdpi.com The use of enzymes, such as lipase (B570770) B from Candida antarctica, has already been shown to be effective in the synthesis of muconic acid-based polyesters. mdpi.comfrontiersin.orgfrontiersin.org Further exploration into enzyme catalysis could lead to highly selective and clean production methods for this compound and its derivatives, minimizing side reactions and the need for extensive purification. mdpi.com

Another key direction is the development of novel heterogeneous catalysts. uhasselt.be For instance, atomically dispersed ruthenium on beta zeolite has demonstrated high efficiency in the isomerization of muconate esters, a critical step in producing the desired trans,trans-isomer for certain applications. dicp.ac.cn Research into low-cost, recyclable catalysts, such as those based on zeolites or earth-abundant metals, could provide more economical and environmentally friendly isomerization routes. uhasselt.be Additionally, solvent selection plays a crucial role, with studies showing that dimethyl sulfoxide (B87167) (DMSO) can promote the formation of the trans,trans-isomer. rsc.org Further investigation into solvent effects and the design of catalytic systems that operate under mild conditions will be essential.

Cross-metathesis is another emerging route, utilizing ruthenium catalysts to couple bio-derived sorbates and acrylates. This method has shown promise in selectively producing dialkyl muconates with low catalyst loading and without the need for a solvent. osti.gov Future research will likely focus on improving catalyst lifetime and efficiency to make this pathway more industrially scalable.

Exploration of Novel Reactivity and Catalysis for this compound

The inherent chemical functionality of this compound, particularly its carbon-carbon double bond, presents numerous opportunities for novel chemical transformations and catalytic strategies.

A significant area of future research involves the isomerization of this compound to its trans-2-hexenedioate isomer. osti.govchemrxiv.orgrsc.org This base-catalyzed isomerization renders the molecule active for Michael addition reactions, opening up a pathway to graft various functional groups onto the monomer. chemrxiv.orgrsc.orgacs.orgresearchgate.net This strategy has been successfully employed to tether flame retardant moieties like 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO), creating intrinsically flame-retardant nylon-6,6 copolymers. chemrxiv.orgrsc.orgresearchgate.netmdpi.comresearchgate.net Further exploration of this one-pot isomerization and functionalization approach could be extended to a wide range of other functional groups, enabling the creation of bespoke monomers for performance-advantaged polymers. researchgate.net

The Diels-Alder reaction represents another powerful tool for derivatizing muconate esters. osti.goviastate.eduosti.gov By using this compound (or its isomers) as a diene, a variety of cyclic diacids can be synthesized by reacting it with different dienophiles. iastate.eduosti.gov This approach allows for the introduction of functionalities that can impart specific properties, such as hydrophobicity or flame retardancy, into the resulting polymers. iastate.edu Future work could expand the library of dienophiles used in these reactions to create a diverse family of bio-based cyclic monomers.

Organocatalyzed group transfer polymerization (O-GTP) has recently been shown to be a rapid and controlled method for polymerizing dialkyl muconates. researchgate.net This technique allows for the synthesis of well-defined polymuconates and block copolymers at room temperature. researchgate.net The resulting polymers are amenable to post-polymerization modifications, such as hydrolysis of the ester side chains or epoxidation of the main chain double bonds. researchgate.net Further research in this area could focus on expanding the scope of O-GTP for muconate esters and exploring the properties of the resulting architecturally complex polymers.

Tailoring Polymer Properties through Advanced Functionalization Strategies

The ability to precisely control the properties of polymers derived from this compound is crucial for their application in high-performance materials. Future research will focus on developing advanced functionalization strategies to tailor these properties.

Post-polymerization modification of the double bonds within the polymer backbone is a key area of investigation. frontiersin.orgfrontiersin.orgresearchgate.net These unsaturations serve as reactive handles for introducing a variety of functional pendants that can alter the polymer's glass transition temperature, hardness, polarity, and biodegradability. mdpi.comfrontiersin.orgfrontiersin.org For example, aza-Michael addition of amines to the polymer backbone can be used to introduce new functionalities, and the development of efficient and reusable catalysts for this reaction is an active area of research. frontiersin.orgfrontiersin.org Ozonolysis of the internal alkene groups has also been demonstrated, showcasing the potential for chemical degradability and upcyclability of polymuconates. researchgate.net

The strategic incorporation of functional comonomers during polymerization is another powerful approach. By copolymerizing this compound with monomers containing specific functional groups, the properties of the resulting material can be precisely tuned. For instance, the incorporation of sulfonated diamines has been used to create novel sulfonated polyamides with potential applications as proton-exchange membranes. mdpi.com Similarly, tethering flame retardant molecules like DOPO directly to the monomer before polymerization has been shown to enhance the flame retardancy of nylon-6,6 without the significant trade-offs in mechanical properties often seen with blended additives. rsc.orgresearchgate.net

Future research will likely explore a wider range of functionalization reactions and comonomers to create a new generation of "smart" or "functional" polymers based on this compound. This includes developing materials with enhanced thermal stability, improved mechanical strength, and tailored biodegradability.

Integration of Bio-derived Monomers for High-Performance Materials

The ultimate goal for this compound is its successful integration into commercially viable, high-performance materials that can compete with or even outperform their petroleum-based counterparts. ultrapolymers.com

A significant focus is on the development of advanced polyamides. chemrxiv.orgrsc.orgacs.orgresearchgate.netiastate.edu By replacing a portion of the traditional adipic acid in nylon-6,6 with functionalized diacids derived from this compound, researchers have created nylons with improved properties such as flame retardancy. osti.govchemrxiv.orgrsc.orgresearchgate.net Future work will aim to optimize these copolymer systems to enhance performance further while maintaining or improving the inherent mechanical properties of the polyamide. The challenge of the hydration of the double bond during polymerization under certain conditions needs to be addressed to fully realize the potential of the unsaturation in the final polymer. osti.govacs.org

Unsaturated polyesters represent another major application area. mdpi.comacs.org The incorporation of muconic acid and its esters into polyesters like poly(butylene succinate) has been shown to increase the glass transition temperature, which is beneficial for creating thermoset composites. acs.org The molecular tunability of these copolymers, allowing for either tapered or random structures depending on the monomer form used, enables the fine-tuning of composite properties. acs.org Future research will likely explore the use of these bio-based unsaturated polyesters in a wider range of composite applications, including coatings and adhesives. mdpi.com

The development of novel copolymers by combining this compound with other bio-derived monomers is a promising avenue for creating materials with unique property profiles. For example, copolymerization with monomers derived from itaconic acid or fumaric acid could lead to polyesters with a range of functionalities and performance characteristics. mdpi.comfrontiersin.orgfrontiersin.org The synthesis of block copolymers using controlled polymerization techniques like O-GTP also opens up possibilities for creating nanostructured materials with advanced properties. researchgate.net

Q & A

Q. How can researchers ensure ethical compliance when using proprietary data in this compound studies?

- Methodological Answer : Obtain licenses for commercial databases (e.g., CAS registry). Clearly attribute third-party data in figures/tables. For unpublished collaborations, draft material transfer agreements (MTAs) outlining data usage rights. Consult institutional review boards (IRBs) if human-derived materials (e.g., enzymes) are involved .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.